N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide

Catalog No.
S14374767
CAS No.
142942-75-4
M.F
C16H20N4O2
M. Wt
300.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3...

CAS Number

142942-75-4

Product Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

InChI

InChI=1S/C16H20N4O2/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22)

InChI Key

RWXRJSRJIITQAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide, commonly referred to as Itasetron, is a synthetic compound with a complex bicyclic structure. Its molecular formula is C16H20N4O2C_{16}H_{20}N_{4}O_{2} and it has a molecular weight of approximately 300.36 g/mol. The compound features a benzimidazole moiety linked to an azabicyclo structure, making it notable for its potential pharmacological applications. The compound is characterized by its solid powder form and high purity, often exceeding 98% in analytical contexts.

The chemical behavior of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide includes various types of reactions:

Oxidation: The compound can undergo oxidation, particularly at nitrogen atoms, which may alter its biological activity.

Reduction: Reduction reactions are feasible, especially on nitro groups present in intermediates during synthesis.

Substitution: The compound readily participates in substitution reactions, facilitating the introduction of various substituents during its synthesis processes.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and ethyl chloride or phenyl chloroformate for substitution reactions.

Itasetron has shown significant biological activity, particularly as an antiemetic agent. It functions primarily as a selective serotonin receptor antagonist, which helps in preventing nausea and vomiting associated with chemotherapy and surgery. Its unique bicyclic structure contributes to its receptor binding affinity and selectivity.

In preclinical studies, Itasetron has demonstrated efficacy in reducing emesis in various animal models, supporting its potential use in clinical settings for patients undergoing chemotherapy or those experiencing postoperative nausea .

The synthesis of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide can be achieved through multiple methods:

  • First Method:
    • Step 1: React 2,3-dihydro-1H-benzimidazol-2-one with trichloromethyl chloroformate in tetrahydrofuran to produce 2-oxo-2,3-dihydro-1H-benzimidazol-2-ylcarbonyl chloride.
    • Step 2: Condense this intermediate with endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine in tetrahydrofuran to yield the corresponding amide.
    • Step 3: Alkylate the resulting compound using ethyl chloride and sodium hydride in dimethylformamide.
  • Second Method:
    • Step 1: Condense 2-nitrophenyl isocyanate with endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine in tetrahydrofuran/cyclohexane to form a 2-nitrophenylurea.
    • Step 2: Reduce this product using hydrogen over palladium on carbon in ethanol.
    • Step 3: Acylate the resulting 2-aminophenylurea with phenyl chloroformate in toluene and cyclize using sodium hydroxide in ethanol .

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide is primarily used in the pharmaceutical industry as an antiemetic drug. Its effectiveness against nausea and vomiting makes it valuable for patients undergoing chemotherapy or surgical procedures. Additionally, ongoing research may uncover further therapeutic applications related to its receptor activity.

Studies investigating the interactions of Itasetron with serotonin receptors have provided insights into its mechanism of action. It selectively inhibits serotonin receptors (5HT_3), thus preventing the activation of pathways that lead to nausea and vomiting. Further research into its interactions with other neurotransmitter systems may reveal additional therapeutic potentials or side effects associated with its use .

Several compounds exhibit structural similarities or pharmacological profiles akin to N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide:

Compound NameStructureKey Characteristics
GranisetronSimilar bicyclic structure; selective serotonin antagonistUsed for chemotherapy-induced nausea
OndansetronContains a similar benzimidazole core; also a serotonin antagonistWidely prescribed for nausea prevention
PalonosetronFeatures a longer half-life; highly selective for serotonin receptorsEffective for chemotherapy-related emesis

Uniqueness: N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide stands out due to its specific structural modifications that enhance receptor selectivity and potentially improve therapeutic efficacy compared to other similar compounds like granisetron and ondansetron .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

300.15862589 g/mol

Monoisotopic Mass

300.15862589 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types